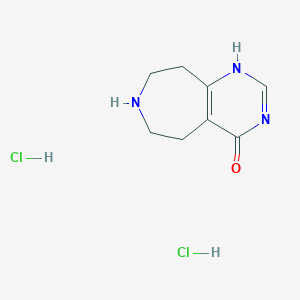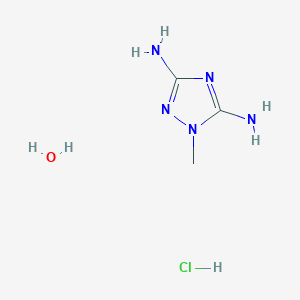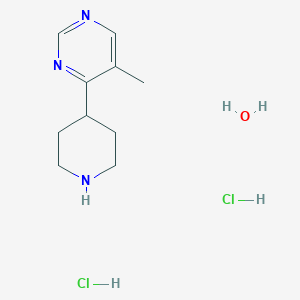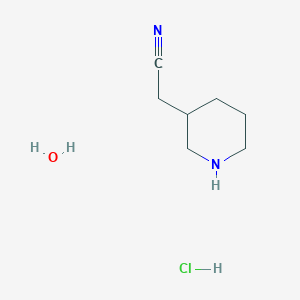
3,3-dimethylpiperidine-2-carboxylic Acid
Vue d'ensemble
Description
3,3-dimethylpiperidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Derivatives : 3,3-dimethylpiperidine-2-carboxylic Acid is involved in reactions with carboxylic acids and cyclic 1,3-diketones, leading to the formation of N-acyl derivatives and rearranged adducts. These reactions are characterized by 1,2 addition of the acid followed by ring cleavage and transfer of an acyl group (Vittorelli et al., 1974).
Biological Applications : Derivatives of 3,3-dimethylpiperidine have been synthesized and tested for their binding affinity at σ₁ and σ₂ receptors, and Δ(8)-Δ(7) sterol isomerase (SI) sites. These studies are significant for understanding receptor interactions and potential therapeutic applications (Ferorelli et al., 2011).
Synthesis of Cyclic Depsipeptides : this compound equivalents have been used in the synthesis of cyclic depsipeptides. This involves reactions with α-hydroxycarboxylic acids, leading to the formation of diamides and further to cyclic depsipeptides, which have various applications in peptide chemistry (Obrecht & Heimgartner, 1987).
Metal Complexes and Insulin-Mimetic Activities : Research has also been conducted on metal complexes of related compounds, like 3-hydroxypyridine-2-carboxylic acid, which have demonstrated insulin-mimetic activities. This suggests potential applications in diabetes research and therapy (Nakai et al., 2005).
Incorporation into Dye Sensitized Solar Cells : Copper(I) complexes of bipyridine dicarboxylic acids, which are related to this compound, have been synthesized for use in dye-sensitized solar cells. This showcases its potential applications in energy and materials science (Constable et al., 2009).
Propriétés
IUPAC Name |
3,3-dimethylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-3-5-9-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYNDSKZRWDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)


![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)


![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
